molecular formula C23H24ClN5O3S B2418337 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-70-9

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2418337
CAS No.: 868219-70-9
M. Wt: 485.99
InChI Key: ZHYGYSNRPRIYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24ClN5O3S and its molecular weight is 485.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O3S/c1-31-18-7-6-15(12-19(18)32-2)20(21-22(30)29-23(33-21)25-14-26-29)28-10-8-27(9-11-28)17-5-3-4-16(24)13-17/h3-7,12-14,20,30H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYGYSNRPRIYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C23H23ClN5OS
  • Molecular Weight : 488.43 g/mol
  • IUPAC Name : 5-[(4-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant antimicrobial properties. For example:

  • Activity Against Bacteria : Studies have shown that certain derivatives possess strong antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is crucial for this activity.
  • Fungal Inhibition : The compound has also demonstrated antifungal properties in vitro against various fungal strains.
StudyOrganism TestedActivity Observed
E. coliInhibition at low concentrations
S. aureusEffective against resistant strains
C. albicansSignificant antifungal activity

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a targeted approach to cancer therapy.
  • Cell Lines Tested : Various cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) have been used to assess cytotoxicity.
Cell LineIC50 (µM)Mechanism of Action
HT-2915Apoptosis induction
Jurkat10Caspase activation

Neuropharmacological Effects

The piperazine structure within the compound is linked to neuropharmacological activities:

  • Antidepressant-like Effects : Animal studies suggest that the compound may exhibit antidepressant-like effects by modulating serotonin and dopamine levels in the brain.
  • Anxiolytic Properties : Behavioral tests indicate potential anxiolytic effects, making it a candidate for further exploration in anxiety disorders.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various derivatives of thiazolo[3,2-b][1,2,4]triazole for their antimicrobial efficacy. The results indicated that modifications to the piperazine ring significantly enhanced antibacterial activity against resistant strains of bacteria .
  • Anticancer Research : A recent publication highlighted the cytotoxic effects of the compound on multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer activity and reducing toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step protocols, typically starting with the formation of the thiazolo-triazole core via cyclization reactions, followed by functionalization with 3-chlorophenyl piperazine and 3,4-dimethoxyphenyl groups. Key steps include:

  • Condensation reactions under controlled pH (6.5–7.5) and temperature (70–80°C) to minimize side products .
  • Catalytic coupling using triethylamine or DMF as solvents to facilitate nucleophilic substitutions .
  • Purification via column chromatography or recrystallization in ethanol/water mixtures . Optimization requires monitoring reaction progress with TLC and adjusting catalyst concentrations (e.g., 10 wt% Bleaching Earth Clay) .

Q. Which spectroscopic and analytical techniques are critical for confirming its structural integrity?

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the integration of the 3-chlorophenyl and dimethoxyphenyl protons .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (estimated ~500–550 g/mol based on analogs) .
  • X-ray crystallography for resolving stereochemistry, though challenges arise due to poor solubility in common solvents .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In vitro antimicrobial screening against Gram-positive/negative bacteria and fungi using MIC assays .
  • Anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), focusing on IC₅₀ values .
  • Enzyme inhibition studies (e.g., COX-2, acetylcholinesterase) to assess mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

  • Systematic substitution : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on receptor binding .
  • Piperazine modifications : Introduce ethyl or hydroxyethyl groups to the piperazine ring to enhance solubility or metabolic stability .
  • Triazole-thiazole core optimization : Compare activity of thiazolo[3,2-b]triazole derivatives with imidazo[1,2-a]pyridine scaffolds to identify scaffold-specific effects .

Q. What strategies are effective in resolving contradictions in reported pharmacological data?

  • Meta-analysis : Cross-validate bioactivity data across studies using standardized assays (e.g., fixed cell lines, consistent incubation times) .
  • Controlled variable testing : Isolate the impact of solvent choice (DMSO vs. ethanol) on compound stability and activity .
  • Dose-response curves : Replicate studies with extended concentration ranges to confirm reported EC₅₀/IC₅₀ discrepancies .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

  • LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to the dimethoxyphenyl moiety to improve aqueous solubility .
  • Prodrug design : Mask the hydroxyl group with acetyl or PEGylated derivatives to enhance bioavailability .
  • Metabolic profiling : Use liver microsome assays to identify vulnerable sites (e.g., piperazine N-dealkylation) and block degradation .

Q. What computational methods are suitable for predicting its biological targets?

  • Molecular docking : Screen against kinase or GPCR libraries using AutoDock Vina, prioritizing targets with high binding affinity scores (ΔG < -8 kcal/mol) .
  • Pharmacophore modeling : Align key features (e.g., piperazine distance, halogen placement) with known active compounds .
  • Machine learning : Train models on PubChem bioassay data to predict off-target interactions .

Q. What experimental approaches can elucidate its mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout : Identify essential genes for compound efficacy in cancer cell lines .
  • Transcriptomic profiling : RNA-seq to detect pathway enrichment (e.g., apoptosis, oxidative stress) post-treatment .
  • Competitive binding assays : Use radiolabeled analogs to confirm direct target engagement vs. indirect effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.